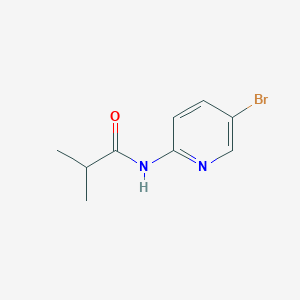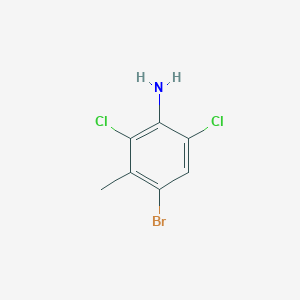
(4-Fluorobenzyl)hydrazine
Übersicht
Beschreibung
“(4-Fluorobenzyl)hydrazine” is a chemical compound with the empirical formula C7H10ClFN2 and a molecular weight of 176.62 . It is used as a potassium channel blocking agent and in the synthesis of new tris-iron (III) chelates of 3-hydroxy-4-pyridinone ligands .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of N-(4-fluorobenzyl)phthalimide with 80% hydrazine hydrate solution in absolute ethanol .Molecular Structure Analysis
The molecular structure of “this compound” consists of a fluorobenzyl group attached to a hydrazine group .Chemical Reactions Analysis
“this compound” can undergo various chemical reactions. For instance, it can react with the α- and γ-carboxyl groups of folic acid to yield 18F-labeled folate .Wissenschaftliche Forschungsanwendungen
Fluorescent Probes in Biological and Environmental Systems
A novel fluorescent probe, Naphsulf-O, was developed for the detection of hydrazine. This probe, which uses 4-nitrobenzene as a fluorescence quenching moiety, offers high sensitivity and selectivity for hydrazine in aqueous solutions. It has been successfully applied in imaging hydrazine in living cells, demonstrating its importance in both environmental and biological systems (Chen et al., 2017).
Hydrazine Detection in Various Applications
A ratiometric fluorescent probe based on dicyanoisophorone and 4-bromobutyryl moiety, named DDPB, was developed for detecting hydrazine. DDPB, with its low cytotoxicity and large Stokes shift, can quantitatively determine hydrazine in environmental water systems and is suitable for fluorescence imaging in biological samples like HeLa cells and zebrafish (Zhu et al., 2019).
Development of New Sensing Moieties
A new fluorescent probe with an ortho-methoxy-methyl-ether (o-OMOM) incorporated electron donor was developed for hydrazine sensing. This probe demonstrates high selectivity and sensitivity and has been successfully used in applications like soil analysis and two-photon tissue imaging (Jung et al., 2019).
Synthesis and Application in Medicinal Chemistry
A new synthesis method for fluorinated pyrazoles, which are significant in medicinal chemistry, was developed. This method involves treating benzoylfluoroacetonitrile with hydrazine, leading to the formation of new fluoropyrazoles (Surmont, Verniest, & De Kimpe, 2010).
Apoptosis-Promoting Effects in Cancer Research
Novel pyrazole with benzo[d]thiazoles containing hydrazinecarboximidamide substituent were synthesized and evaluated for their cytotoxicity and apoptotic activity against various cancer cell lines. One of the compounds showed potent cytostatic activity, suggesting potential for cancer treatment (Liu et al., 2019).
Safety and Hazards
Wirkmechanismus
Target of Action
It’s worth noting that hydrazine derivatives are often used in the synthesis of various pharmaceuticals, suggesting a broad range of potential targets .
Mode of Action
Hydrazine compounds are known to participate in various chemical reactions, including the formation of carbon-nitrogen bonds, which are crucial in many biological processes .
Biochemical Pathways
Hydrazine and its derivatives are known to be involved in various biochemical reactions, including the suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Given its potential involvement in carbon-nitrogen bond formation, it may play a role in the synthesis of various bioactive compounds .
Biochemische Analyse
Biochemical Properties
(4-Fluorobenzyl)hydrazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with chymotrypsin, an enzyme that catalyzes the hydrolysis of peptide bonds . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of certain genes involved in metabolic pathways, thereby impacting cellular metabolism . Additionally, it can modulate cell signaling pathways, leading to changes in cell proliferation and apoptosis.
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific enzymes, inhibiting their activity, which can lead to downstream effects on metabolic pathways . Furthermore, this compound can activate or repress the expression of genes by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and apoptosis.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. For instance, this compound can inhibit specific enzymes involved in the breakdown of amino acids, leading to changes in metabolite levels . These interactions can have downstream effects on overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments . For example, this compound may be transported into the cell via specific membrane transporters and subsequently distributed to various organelles.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.
Eigenschaften
IUPAC Name |
(4-fluorophenyl)methylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c8-7-3-1-6(2-4-7)5-10-9/h1-4,10H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMCBGIHBVKZGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10569375 | |
| Record name | [(4-Fluorophenyl)methyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10569375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
699-05-8 | |
| Record name | [(4-Fluorophenyl)methyl]hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=699-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(4-Fluorophenyl)methyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10569375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















